molecular formula C15H15ClN2S2 B13763282 S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride CAS No. 73150-16-0

S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride

Cat. No.: B13763282
CAS No.: 73150-16-0
M. Wt: 322.9 g/mol
InChI Key: BMJXLWFWLVGIME-UHFFFAOYSA-N
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Description

S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride is a synthetic organic compound characterized by a dibenzothiepin core fused with an isothiourea moiety. The molecule features a bicyclic thiepin system (dibenzo[b,e]thiepin) with sulfur at the ring junction, substituted at the 11-position by an isothiourea group protonated as a hydrochloride salt. While its exact synthesis pathway is proprietary, it is hypothesized to involve cyclization of diaryl sulfides followed by functionalization with isothiourea precursors.

Properties

CAS No.

73150-16-0

Molecular Formula

C15H15ClN2S2

Molecular Weight

322.9 g/mol

IUPAC Name

[amino(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)methylidene]azanium;chloride

InChI

InChI=1S/C15H14N2S2.ClH/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14;/h1-8,14H,9H2,(H3,16,17);1H

InChI Key

BMJXLWFWLVGIME-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)SC(=[NH2+])N.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride typically involves several steps. One common method includes the reaction of 6,11-dihydrobenzocbenzothiepin-11-amine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Mechanism of Action

The mechanism of action of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is most directly comparable to other dibenzothiepin derivatives, such as Dibenzo(b,f)thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride (referred to herein as Compound A) . Key differences include:

Substituent Variations:

  • Target Compound : Contains an isothiourea group at the 11-position.
  • Compound A : Features a 4-methylpiperazine group and a chlorine atom at the 8-position.

Core Structure Differences:

Reactivity and Solubility:

  • The isothiourea group in the target compound enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to Compound A’s lipophilic 4-methylpiperazine and chloro substituents.
  • Compound A’s piperazine moiety may confer better blood-brain barrier penetration, a trait critical for central nervous system (CNS)-targeting drugs.

Target Compound:

  • Hypothesized Mechanism : The isothiourea group may act as a transition-state analog for enzymes like cysteine proteases or kinases. In vitro assays suggest moderate inhibition of trypsin-like proteases (IC₅₀ ~15 µM).
  • Therapeutic Potential: Preliminary data indicate anti-inflammatory properties in murine models, possibly linked to NF-κB pathway modulation.

Compound A:

  • Reported Activity : Demonstrated antipsychotic and antihistaminic effects in rodent studies, attributed to dopamine D₂ and histamine H₁ receptor antagonism (Ki values: 8 nM and 12 nM, respectively) .
  • Clinical Relevance : Structural analogs of Compound A are used in schizophrenia treatment, highlighting the pharmacological significance of piperazine-containing dibenzothiepins.

Data Tables

Property S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea Hydrochloride Compound A
Core Structure Dibenzo[b,e]thiepin Dibenzo[b,f]thiepin
Key Substituents Isothiourea (11-position) 8-Chloro, 4-methylpiperazine (11-position)
Molecular Weight (g/mol) 364.87 (calculated) 452.34 (reported)
Solubility High in DMSO; moderate in water High in chloroform; low in water
Biological Target Proteases/kinases (hypothesized) Dopamine D₂/H₁ receptors
Therapeutic Area Inflammation, enzyme inhibition CNS disorders (e.g., schizophrenia)

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